9-(Diazomethyl)-10-methylanthracene
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Overview
Description
9-(Diazomethyl)-10-methylanthracene is a diazo compound characterized by the presence of a diazomethyl group attached to an anthracene ring. This compound is known for its unique chemical properties and its applications in various fields of scientific research, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diazomethyl)-10-methylanthracene typically involves the reaction of anthracene derivatives with diazomethane. One common method is the reaction of 10-methylanthracene with diazomethane in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes a nucleophilic substitution to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 9-(Diazomethyl)-10-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazomethyl group under mild conditions.
Major Products: The major products formed from these reactions include anthraquinones, substituted anthracenes, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(Diazomethyl)-10-methylanthracene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various complex organic molecules, including heterocycles and polycyclic aromatic compounds.
Material Science: The compound is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Biological Studies: It is employed in the labeling and detection of biomolecules, such as amino acids and nucleic acids, through fluorescence tagging.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of pharmaceutical compounds with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 9-(Diazomethyl)-10-methylanthracene involves the generation of reactive intermediates, such as carbenes and nitrenes, through the decomposition of the diazo group. These intermediates can undergo various chemical transformations, including insertion into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds and complex molecular structures . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Diazomethane: A simpler diazo compound with similar reactivity but less stability.
Ethyl diazoacetate: Another diazo compound used in organic synthesis with different functional groups.
Trimethylsilyldiazomethane: A more stable diazo compound used as a safer alternative to diazomethane.
Uniqueness: 9-(Diazomethyl)-10-methylanthracene is unique due to its anthracene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence and electronic conductivity, setting it apart from other diazo compounds .
Properties
CAS No. |
51210-27-6 |
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Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
9-(diazomethyl)-10-methylanthracene |
InChI |
InChI=1S/C16H12N2/c1-11-12-6-2-4-8-14(12)16(10-18-17)15-9-5-3-7-13(11)15/h2-10H,1H3 |
InChI Key |
KDZZFKZKTVSCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=[N+]=[N-] |
Origin of Product |
United States |
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